5-Methyluridine-d4
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Overview
Description
5-Methyluridine-d4 is a deuterium-labeled analogue of 5-Methyluridine, a methylated nucleoside found in human fluids. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyluridine-d4 involves the incorporation of deuterium atoms into the 5-Methyluridine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
For large-scale production, an economical process has been developed that is amenable to mass production. This process employs a novel intermediate, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine, and includes efficient deprotection, isolation, and purification procedures .
Chemical Reactions Analysis
Types of Reactions
5-Methyluridine-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it back to its original form.
Substitution: It can participate in nucleophilic substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
5-Methyluridine-d4 is widely used in scientific research due to its stable isotope labeling, which allows for:
Metabolic Pathway Studies: Tracing metabolic pathways in vivo.
Environmental Studies: Used as standards for detecting environmental pollutants.
Clinical Diagnostics: Imaging, diagnosis, and newborn screening.
Organic Chemistry: Studying reaction mechanisms and kinetics
Mechanism of Action
The mechanism of action of 5-Methyluridine-d4 involves its incorporation into RNA molecules, where it can affect various biological processes. The methyl group of 5-Methyluridine originates from S-adenosyl-L-methionine, and its incorporation into RNA can influence gene expression and RNA stability. This modification can alter RNA secondary structure and affect base stacking and hydrogen bonding patterns .
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: The non-deuterated analogue, commonly found in human fluids.
3-Methyluridine: Another methylated nucleoside with different biological properties.
5-Methylcytosine: A methylated cytosine derivative with distinct roles in DNA methylation.
Uniqueness
5-Methyluridine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required .
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
6-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D |
InChI Key |
DWRXFEITVBNRMK-VZFAMDNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.